5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid
Overview
Description
5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and influences its reactivity. It is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and Carboxylation: The final steps involve the introduction of the amino group and the carboxylic acid functionality. This can be done through various methods, including direct amination and carboxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale, yield, and cost-effectiveness. This often involves continuous flow processes, high-throughput screening of catalysts, and the use of automated systems to monitor and control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid exerts its effects is complex and depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylate: The ester derivative of the carboxylic acid.
5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxaldehyde: The aldehyde derivative.
Uniqueness
What sets 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid apart is its combination of the trifluoromethyl group with the pyrazole ring, which imparts unique chemical properties such as high stability, reactivity, and potential biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-12-4(10)2(5(13)14)3(11-12)6(7,8)9/h10H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBWNKENZUWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436008 | |
Record name | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-51-2 | |
Record name | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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